An In-depth Technical Guide to the Synthesis of Prop-1-ene-1,3-sultone from Propargyl Alcohol
An In-depth Technical Guide to the Synthesis of Prop-1-ene-1,3-sultone from Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of prop-1-ene-1,3-sultone, a valuable intermediate in organic and medicinal chemistry, with a specific focus on its preparation from propargyl alcohol. Prop-1-ene-1,3-sultone serves as a key building block due to its reactive nature, primarily as an additive in electrolytes and in the synthesis of novel chemical entities.[1] The methodologies discussed herein are based on patented procedures and scientific literature, offering a detailed framework for laboratory-scale synthesis.
Reaction Pathway: From Propargyl Alcohol to Prop-1-ene-1,3-sultone
The primary synthetic route for the preparation of prop-1-ene-1,3-sultone from propargyl alcohol involves a two-step process:
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Sulfonation of Propargyl Alcohol: This initial step involves the addition of an alkali metal sulfite (B76179) or bisulfite to propargyl alcohol in an aqueous solution. This reaction forms an intermediate salt of an unsaturated sulfonic acid.
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Cyclization: The intermediate is then subjected to cyclization, typically under acidic conditions and with heating, to yield the final product, prop-1-ene-1,3-sultone.[2][3]
An alternative, though less direct, pathway proceeds through the formation of a saturated sultone intermediate, 2-hydroxy-1,3-propane sultone, which is subsequently converted to the target unsaturated sultone.[4][5][6]
Caption: Reaction pathway for the synthesis of prop-1-ene-1,3-sultone.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from the cited literature for the synthesis of prop-1-ene-1,3-sultone and its intermediates.
Table 1: Reaction Conditions for the Addition of Sulfite to Propargyl Alcohol
| Parameter | Value | Reference |
| Molar Ratio (Propargyl Alcohol : Sulfite/Bisulfite) | 1 : 1-10 | [2][3] |
| Reaction Temperature | 30 - 120 °C (80 - 100 °C preferred) | [2][3] |
| Reaction Time | 1 - 15 hours | [2][3] |
| Solvent | Aqueous Solution | [2][3] |
Table 2: Conditions for Cyclization to Prop-1-ene-1,3-sultone
| Parameter | Value | Reference |
| pH for Reaction Termination (Acidification) | < 4 | [2][3] |
| Cyclization Temperature | 100 - 180 °C (120 - 150 °C preferred) | [3] |
| Pressure | Atmospheric or Reduced | [3] |
Table 3: Example Yield Data
| Starting Material | Product | Yield | Reference |
| 2-Hydroxy-1,3-propanesultone | Prop-1-ene-1,3-sultone | 94% | [4] |
Detailed Experimental Protocols
The following protocols are composite procedures based on the methodologies described in the referenced patents.
Protocol 1: Two-Step Synthesis of Prop-1-ene-1,3-sultone from Propargyl Alcohol
Step A: Addition Reaction [2][3]
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In a suitable reaction vessel, prepare an aqueous solution of an alkali metal sulfite or bisulfite (e.g., sodium sulfite or sodium bisulfite). The molar ratio of the sulfite/bisulfite to propargyl alcohol should be between 1:1 and 10:1.
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Add propargyl alcohol to the aqueous sulfite/bisulfite solution.
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Heat the reaction mixture to a temperature between 30 °C and 120 °C, with a preferred range of 80 °C to 100 °C.
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Maintain the reaction at this temperature for a period of 1 to 15 hours, monitoring the progress by suitable analytical methods (e.g., disappearance of the starting material).
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Upon completion of the addition reaction, terminate the reaction by adding an inorganic or organic acid until the pH of the solution is below 4.
Step B: Cyclization and Isolation [3]
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Isolate the product of the addition reaction. This can be achieved by methods such as cooling to induce precipitation, followed by filtration, or by extraction with an organic solvent after cooling the reaction mixture.
-
The isolated intermediate is then subjected to cyclization by heating. The temperature for cyclization is typically controlled between 100 °C and 180 °C (preferably 120 °C to 150 °C). This step can be carried out at atmospheric or reduced pressure.
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The cyclization is continued until no more liquid distills.
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After cooling, the crude prop-1-ene-1,3-sultone is extracted with an organic solvent (e.g., dichloromethane, chloroform, ethyl acetate).
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The organic extracts are combined, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
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The crude product can be further purified by distillation or recrystallization.
Protocol 2: Synthesis via 2-Hydroxy-1,3-propanesultone Intermediate [4]
This method involves the initial synthesis of 2-hydroxy-1,3-propanesultone, which is then converted to the target compound.
Step 1: Synthesis of 2-Halo-1,3-propane sultone
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A compound of chemical formula 2 (not specified in the abstract) is chlorinated with POCl₃ or PCl₅ to produce a compound of chemical formula 3.
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The resulting compound is diluted in dichloroethylene, and 1,3-dibromo-5,5-dimethylhydantoin (B127087) is added. The mixture is stirred at 20-30 °C for 4-8 hours to produce a 2-halo-1,3-propane sultone.
Step 2: Synthesis of Prop-1-ene-1,3-sultone
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A base is added to the 2-halo-1,3-propane sultone, and the mixture is stirred for 4-8 hours to produce prop-1-ene-1,3-sultone.
Alternative Step 2 from 2-Hydroxy-1,3-propanesultone [4]
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Dissolve 2-hydroxy-1,3-propanesultone (1.70 g, 12.3 mmol) in ethyl acetate (B1210297) (12 mL).
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Under ice-cooling, add triethylamine (B128534) (2.99 g, 29.5 mmol) and methanesulfonyl chloride (1.69 g, 14.7 mmol).
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Stir the solution at -20 °C to 10 °C for 4 hours.
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After the reaction, add water (12 mL) and stir.
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Separate the organic layer, wash it with water, and concentrate it.
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Add toluene (B28343) to the concentrated residue to induce crystallization.
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Filter the crystals and dry them to obtain prop-1-ene-1,3-sultone as a white crystal (1.39 g, 94% yield).
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of prop-1-ene-1,3-sultone.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN101456856A - Preparation method of 1-propylene-1, 3-sultone - Google Patents [patents.google.com]
- 3. CN101456856B - Method for preparing 1-propone-1,3-sultone - Google Patents [patents.google.com]
- 4. Prop-1-ene-1,3-sultone synthesis - chemicalbook [chemicalbook.com]
- 5. KR101777474B1 - A method for preparing 1,3-prop-1-ene sultone - Google Patents [patents.google.com]
- 6. KR20180034862A - Method for preparing cyclic 1,3-propene sultone - Google Patents [patents.google.com]
